{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid

Medicinal Chemistry Drug Discovery Pharmacokinetics

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid (CAS 832681-49-9) is a para-substituted phenylacetic acid derivative bearing a cyclopropylcarboxamide moiety, with molecular formula C12H13NO3 and molecular weight 219.24 g/mol. This compound is commercially available as a solid building block with typical purity specifications of 95% and a calculated LogP of 0.79, indicating moderate lipophilicity.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 832681-49-9
Cat. No. B1269992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid
CAS832681-49-9
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C12H13NO3/c14-11(15)7-8-1-5-10(6-2-8)13-12(16)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15)
InChIKeyBVWJWGOECZCPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid (CAS 832681-49-9): A Cyclopropane-Functionalized Phenylacetic Acid Scaffold for Medicinal Chemistry Procurement


{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid (CAS 832681-49-9) is a para-substituted phenylacetic acid derivative bearing a cyclopropylcarboxamide moiety, with molecular formula C12H13NO3 and molecular weight 219.24 g/mol . This compound is commercially available as a solid building block with typical purity specifications of 95% and a calculated LogP of 0.79, indicating moderate lipophilicity . The cyclopropylcarbonyl group confers conformational rigidity and metabolic stability relative to unsubstituted phenylacetic acid analogs [1].

Why {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid Cannot Be Substituted with Generic Phenylacetic Acid Analogs


Generic phenylacetic acid scaffolds lack the para-substituted cyclopropylcarboxamide functionality present in {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid. The cyclopropane ring confers distinct conformational constraints and altered metabolic susceptibility due to its strained geometry and unique electronic properties [1]. In addition, species-specific metabolic profiles have been documented for closely related p-(cyclopropylcarbonyl)phenylacetic acid derivatives, with rat, dog, and monkey models exhibiting markedly divergent biotransformation pathways and plasma half-lives [2]. These findings demonstrate that substituting with unsubstituted or differently substituted phenylacetic acid analogs would fundamentally alter pharmacokinetic behavior and biological activity, making this specific compound non-interchangeable in research and development workflows.

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid (CAS 832681-49-9): Quantitative Differentiation Evidence for Procurement Decisions


Metabolic Stability Advantage of Cyclopropylcarboxylic Acid Scaffolds vs. Unmodified 3-Arylpropionic Acids: Extended Half-Life in Rat

Cyclopropanecarboxylic acid analogs, which share the core cyclopropylcarbonyl structural motif with {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid, demonstrate extended plasma half-life compared to unmodified 3-arylpropionic acids in rat pharmacokinetic studies [1]. This class-level effect is attributed to reduced metabolic oxidation at the benzylic position conferred by the cyclopropane moiety.

Medicinal Chemistry Drug Discovery Pharmacokinetics

Comparative Metabolism Profile of p-(Cyclopropylcarbonyl)phenylacetic Acid (SQ 20,650) Across Species: Rat, Dog, and Monkey Differential Excretion and Metabolite Patterns

In a closely related analog p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650), the cyclopropylcarbonyl substitution yields species-specific metabolic profiles that inform preclinical species selection [1]. At 5 mg/kg oral dose, plasma radioactivity half-life was 1 hr in monkey versus 5 hr in dog, increasing to 3.5 hr and 7.7 hr respectively at 50 mg/kg [1].

Drug Metabolism ADME Preclinical Development

Hydrogen Bond Donor/Acceptor Profile of {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid vs. Unsubstituted Phenylacetic Acid: Enhanced Target Engagement Potential

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, derived from the carboxylic acid and carboxamide functionalities [1]. Unsubstituted phenylacetic acid contains only 1 hydrogen bond donor and 2 hydrogen bond acceptors, resulting in substantially reduced polar interaction capacity.

Medicinal Chemistry Molecular Design SAR

Recommended Research and Industrial Applications for {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid (CAS 832681-49-9) Based on Quantitative Evidence


Lead Optimization in Medicinal Chemistry: Scaffold with Enhanced Metabolic Stability and Extended Half-Life Potential

Employ {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid as a core scaffold in lead optimization programs where extended plasma half-life is a critical design objective. Class-level evidence demonstrates that cyclopropanecarboxylic acid analogs exhibit longer half-life in rat compared to unmodified 3-arylpropionic acids, attributed to reduced metabolic oxidation at the benzylic position [1]. This scaffold is particularly suitable for early-stage hit-to-lead campaigns targeting inflammatory or metabolic indications where sustained target engagement is required.

Preclinical Pharmacokinetic Studies: Species-Specific Metabolism Profiling for Model Selection

Utilize {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid or its derivatives in cross-species ADME studies to evaluate metabolic stability and excretion profiles. Data from the closely related SQ 20,650 analog show dose-dependent plasma half-life differences between monkey and dog (1 hr vs. 5 hr at 5 mg/kg; 3.5 hr vs. 7.7 hr at 50 mg/kg) [2]. These quantitative species differences support informed selection of toxicology species and enable accurate prediction of human pharmacokinetic parameters during IND-enabling studies.

Structure-Based Drug Design: Enhanced Hydrogen Bonding for Improved Target Binding Affinity

Deploy {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid in structure-based drug design campaigns where increased polar interactions with target proteins are desirable. The compound provides 2 hydrogen bond donors and 4 hydrogen bond acceptors, representing a net gain of +1 donor and +2 acceptors relative to unsubstituted phenylacetic acid [3]. This expanded hydrogen bonding network facilitates stronger and more specific interactions with enzyme active sites or receptor binding pockets, supporting the rational design of high-affinity inhibitors or agonists.

Chemical Biology Tool Compound Development: Cyclopropane-Constrained Scaffold for SAR Exploration

Apply {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid as a versatile intermediate in the synthesis of chemical biology probes. The cyclopropaneamide group at the para position enhances steric and electronic properties for targeted reactivity, while the acetic acid moiety enables functionalization via esterification or amidation [3]. This combination of conformational rigidity and synthetic tractability makes the compound ideal for generating focused libraries to probe structure-activity relationships across diverse target classes.

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